molecular formula C25H36N3O9PS B12414442 Fosamprenavir-d4

Fosamprenavir-d4

Cat. No.: B12414442
M. Wt: 589.6 g/mol
InChI Key: MLBVMOWEQCZNCC-MHVPRHJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fosamprenavir-d4 is a deuterated form of fosamprenavir, an antiretroviral agent used in the treatment of human immunodeficiency virus (HIV-1) infection. It is a prodrug of amprenavir, which is an inhibitor of HIV-1 protease. This compound is designed to improve the pharmacokinetic properties of the parent compound by incorporating deuterium atoms, which can enhance metabolic stability and reduce the rate of drug clearance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fosamprenavir-d4 involves the incorporation of deuterium atoms into the fosamprenavir molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated amprenavir with phosphoric acid to form this compound. The reaction is typically carried out under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to achieve the desired level of deuterium incorporation. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Fosamprenavir-d4 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of this compound results in the formation of amprenavir, which is the active metabolite. Oxidation and reduction reactions can further modify the structure of this compound, leading to the formation of different metabolites .

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include phosphoric acid for hydrolysis, and oxidizing agents such as hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure the desired outcome .

Major Products Formed: The major product formed from the hydrolysis of this compound is amprenavir. Other metabolites may be formed through oxidation and reduction reactions, depending on the specific conditions and reagents used .

Scientific Research Applications

Pharmacokinetic Studies

Fosamprenavir-d4 serves as an internal standard in bioanalytical methods for quantifying fosamprenavir in biological matrices. A notable study developed a liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method for this purpose. This method demonstrated high specificity and sensitivity, allowing for the accurate measurement of fosamprenavir levels in human plasma. The results indicated excellent recovery rates (89.65% to 95.61%) and stability under various conditions, making it suitable for routine analysis in clinical settings .

Clinical Efficacy and Resistance Studies

This compound is utilized in clinical studies to assess the efficacy of fosamprenavir-containing regimens against HIV-1. A meta-analysis involving ART-naïve subjects showed that regimens including fosamprenavir were associated with low rates of virologic failure (VF). The analysis highlighted that while some resistance mutations were detected, they were predominantly among patients receiving unboosted fosamprenavir, suggesting that the combination with ritonavir significantly mitigates the risk of developing resistance .

Drug Interaction Research

The pharmacokinetics of this compound also extend to studying drug interactions. Fosamprenavir is known to interact with various medications due to its metabolism by cytochrome P450 enzymes, particularly CYP3A4. Studies have shown that co-administration with ritonavir enhances plasma concentrations of amprenavir, allowing for more effective treatment regimens. This compound aids in understanding these interactions by providing a reliable standard for measuring drug levels in complex mixtures .

Quantitative Analysis in Research

In research settings, this compound is critical for quantitative analysis related to drug metabolism and pharmacodynamics. The use of deuterated compounds like this compound allows researchers to track drug behavior more accurately without interference from endogenous compounds. This application is particularly valuable in studies aimed at optimizing dosing regimens and understanding individual patient responses to therapy .

Case Studies and Clinical Trials

Several case studies have documented the successful implementation of this compound in clinical trials focusing on HIV treatment efficacy and safety profiles. These studies often emphasize the importance of monitoring drug levels to prevent resistance development and ensure therapeutic effectiveness. For instance, trials have shown that maintaining appropriate plasma concentrations of fosamprenavir through careful dosing can lead to better patient outcomes .

Mechanism of Action

Fosamprenavir-d4 is a prodrug that is rapidly hydrolyzed to amprenavir by cellular phosphatases in the gut epithelium. Amprenavir inhibits HIV-1 protease, an enzyme essential for the maturation of infectious viral particles. By binding to the active site of HIV-1 protease, amprenavir prevents the cleavage of viral Gag-Pol polyprotein precursors, resulting in the formation of immature, non-infectious viral particles .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to fosamprenavir-d4 include other protease inhibitors used in the treatment of HIV-1 infection, such as lopinavir, ritonavir, and atazanavir. These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and side effect profiles .

Uniqueness: this compound is unique in that it incorporates deuterium atoms, which can enhance its metabolic stability and reduce the rate of drug clearance. This can lead to improved pharmacokinetic properties and potentially better therapeutic outcomes compared to non-deuterated analogs .

Biological Activity

Fosamprenavir-d4 is a deuterated form of the antiretroviral drug fosamprenavir, primarily used in the treatment of HIV. This compound is notable for its enhanced stability and pharmacokinetic properties due to the incorporation of four deuterium atoms, which improves its metabolic profile compared to non-deuterated versions. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

This compound functions as an HIV protease inhibitor . It inhibits the viral protease enzyme, crucial for processing viral polyproteins into functional proteins necessary for HIV replication. By blocking this process, this compound effectively reduces viral load in infected individuals, contributing to improved health outcomes in HIV therapy.

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied extensively. The deuterated structure enhances its stability and absorption. Key pharmacokinetic parameters include:

  • Bioavailability : Enhanced due to improved solubility from calcium salt formulation.
  • Half-life : Prolonged compared to non-deuterated counterparts, allowing for less frequent dosing.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to potential drug-drug interactions .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Molecular Weight627.69 g/mol
BioavailabilityEnhanced
Half-lifeProlonged
Primary MetabolismCYP450 enzymes

Clinical Efficacy

Clinical studies have demonstrated the efficacy of this compound in managing HIV infections. A meta-analysis involving 922 ART-naïve participants revealed that:

  • Virologic Response : 70% achieved HIV-RNA <400 copies/mL after 48 weeks.
  • Resistance Mutations : Low incidence of resistance mutations was observed, particularly in patients receiving ritonavir-boosted formulations .

Case Study Example

In a phase 1 study evaluating the interaction between maraviroc and ritonavir-boosted fosamprenavir, it was found that maraviroc exposure significantly increased when co-administered with fosamprenavir. However, this combination also led to decreased exposure levels of amprenavir and ritonavir, indicating a need for careful monitoring when these drugs are used together .

Safety Profile

The safety profile of this compound has been assessed in multiple studies. Common adverse events reported include:

  • Diarrhea
  • Fatigue
  • Nausea
  • Abdominal discomfort

Most adverse events were mild to moderate in severity . Long-term studies have indicated no significant increase in serious adverse effects compared to other antiretroviral therapies.

Table 2: Common Adverse Events Associated with this compound

Adverse EventIncidence (%)
Diarrhea>20%
Fatigue>20%
Nausea>20%
Abdominal Discomfort>20%

Properties

Molecular Formula

C25H36N3O9PS

Molecular Weight

589.6 g/mol

IUPAC Name

[(3S)-oxolan-3-yl] N-[(2S,3R)-4-[(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonyl-(2-methylpropyl)amino]-1-phenyl-3-phosphonooxybutan-2-yl]carbamate

InChI

InChI=1S/C25H36N3O9PS/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32)/t21-,23-,24+/m0/s1/i8D,9D,10D,11D

InChI Key

MLBVMOWEQCZNCC-MHVPRHJPSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)N(C[C@H]([C@H](CC2=CC=CC=C2)NC(=O)O[C@H]3CCOC3)OP(=O)(O)O)CC(C)C)[2H]

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.